Benzoic acid-[3]pyridylmethyl ester
Description
Benzoic acid-[3]pyridylmethyl ester is an ester derivative of benzoic acid where the hydroxyl group is replaced by a 3-pyridylmethyl moiety. This compound combines the aromatic carboxylic acid backbone of benzoic acid with the nitrogen-containing heterocyclic pyridine ring, conferring unique physicochemical and biological properties.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
pyridin-3-ylmethyl benzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11/h1-9H,10H2 |
InChI Key |
KZWLQBXYCSZBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Esterification Using Acid Chlorides and Alcohols
One common approach to prepare esters such as benzoic acid-pyridylmethyl ester is via the reaction of benzoic acid derivatives (or their activated forms like acid chlorides) with 3-pyridylmethanol under controlled conditions.
-
- Benzoic acid or benzoyl chloride as the acyl donor.
- 3-pyridylmethanol as the alcohol component.
- Catalysts such as pyridine or tertiary amines to neutralize the acid byproduct.
- Solvents like dichloromethane or tetrahydrofuran.
- Reaction temperature typically ranges from room temperature to reflux depending on the reagents.
-
- Benzoyl chloride is reacted with 3-pyridylmethanol in the presence of pyridine at room temperature or slightly elevated temperature.
- The reaction mixture is stirred for several hours (commonly 2 to 24 hours) to ensure complete ester formation.
- The product is isolated by aqueous workup, extraction, and purification via column chromatography or recrystallization.
-
- Yields reported for similar benzoyl esters range from 70% to over 90% depending on reaction time and conditions.
- Purity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Esterification via Carbodiimide-Mediated Coupling
Another efficient method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) for coupling benzoic acid with 3-pyridylmethanol.
-
- Benzoic acid.
- 3-pyridylmethanol.
- Dicyclohexylcarbodiimide as the coupling agent.
- 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.
- Solvent: dichloromethane.
- Reaction temperature: room temperature.
- Reaction time: 12 to 24 hours.
-
- Benzoic acid and 3-pyridylmethanol are dissolved in dichloromethane.
- DCC and DMAP are added, and the mixture is stirred at room temperature.
- The reaction proceeds via the formation of an O-acylurea intermediate facilitating ester bond formation.
- The dicyclohexylurea byproduct is filtered off.
- The ester product is purified by chromatography.
-
- Mild reaction conditions.
- High selectivity and yields.
- Avoids the use of acid chlorides, which can be moisture sensitive.
Enzymatic Esterification
Enzymatic catalysis using lipases has been reported for esterification reactions involving benzoic acid derivatives and alcohols, offering a green chemistry alternative.
-
- Benzoic acid.
- 3-pyridylmethanol.
- Lipase enzyme (e.g., Novozym 435).
- Organic solvent such as hexane.
- Temperature: around 30°C.
- Agitation: 250 rpm in a shaker.
-
- The reaction mixture containing benzoic acid, 3-pyridylmethanol, and lipase in hexane is incubated under controlled temperature and agitation.
- The enzyme catalyzes the ester bond formation selectively.
- Reaction times vary from several hours to days depending on enzyme activity.
-
- Good yields (often above 80%) with high regio- and stereoselectivity.
- Environmentally friendly conditions.
- The enzyme can be reused multiple times.
Cross-Coupling Strategies for Functionalized Esters
In more advanced synthetic routes, palladium- or nickel-catalyzed cross-coupling reactions can be employed to prepare substituted benzoic acid esters with pyridylmethyl groups.
-
- Sulfonic derivatives of benzoic acid esters.
- Aryl or heteroaryl zinc reagents (e.g., 3-pyridylmethyl zinc bromide).
- Palladium(0) or nickel(0) catalysts with phosphine ligands.
- Organic solvents such as tetrahydrofuran.
- Reaction temperature around 40-45°C.
- Reaction time about 12 hours.
-
- Preparation of sulfonic ester derivatives of benzoic acid.
- Reaction with organozinc reagents in the presence of Pd or Ni catalysts.
- Workup involves aqueous acid quenching, phase separation, and solvent evaporation.
-
- Moderate to good yields (~50% to 70%) depending on substrate and catalyst system.
Data Tables Summarizing Preparation Methods
| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid Chloride Esterification | Benzoyl chloride, 3-pyridylmethanol, pyridine | Room temp to reflux, 2-24 h | 70-90 | Classical method, requires acid chloride |
| Carbodiimide Coupling | Benzoic acid, 3-pyridylmethanol, DCC, DMAP | Room temp, 12-24 h | 80-95 | Mild conditions, avoids acid chlorides |
| Enzymatic Esterification | Benzoic acid, 3-pyridylmethanol, lipase | 30°C, hexane, 6-48 h | 80-90 | Green method, high selectivity |
| Pd/Ni Catalyzed Cross-Coupling | Sulfonic benzoate ester, 3-pyridylmethyl zinc bromide, Pd(0) catalyst | 40-45°C, 12 h | 50-70 | Advanced method, functionalized esters |
Detailed Research Outcomes
Spectroscopic Confirmation: NMR (proton and carbon), IR, and mass spectrometry are routinely used to confirm the ester formation. Characteristic ester carbonyl stretching bands appear in IR spectra around 1735 cm^-1. Proton NMR shows signals corresponding to aromatic protons of benzoic and pyridyl rings and the methylene protons of the pyridylmethyl group.
Yields and Purity: Carbodiimide-mediated esterification typically gives the highest yields and purity due to mild reaction conditions and minimal side reactions. Enzymatic methods provide environmentally friendly alternatives with good yields but may require longer reaction times.
Reaction Optimization: Parameters such as molar ratios of reagents, temperature, catalyst loading, and solvent choice significantly affect the yield and purity. For example, increasing the molar excess of 3-pyridylmethanol can drive the reaction toward completion.
Catalyst Recyclability: Enzymatic catalysts like Novozym 435 can be reused multiple cycles without significant loss of activity, making the process cost-effective.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid-3pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 3-pyridylmethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Benzoic acid and 3-pyridylmethanol.
Reduction: Benzoic alcohol and 3-pyridylmethanol.
Substitution: Depending on the nucleophile, various substituted esters or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Benzoic acid derivatives, including benzoic acid- pyridylmethyl ester, exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain benzoic acid esters demonstrate effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .
Antiviral Properties
The antiviral activity of benzoic acid esters has been documented in several studies. These compounds have been found to be effective against viruses such as hepatitis B and herpes simplex virus. Their mechanism involves disrupting viral replication, which could pave the way for new antiviral therapies .
Anti-inflammatory Effects
Benzoic acid derivatives are also recognized for their anti-inflammatory properties. They have been studied for their potential use in treating inflammatory diseases, including arthritis and other chronic conditions. The ability of these compounds to modulate inflammatory pathways makes them valuable in drug development .
Agricultural Applications
Nematicidal Activity
Benzoic acid- pyridylmethyl ester has shown promise as a nematicide. Research indicates that certain derivatives can effectively control nematode populations in agricultural settings, thus protecting crops from damage. This application is particularly relevant in sustainable agriculture, where chemical pesticides are being replaced with more environmentally friendly alternatives .
Plant Growth Regulation
Some studies suggest that benzoic acid derivatives can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors, making them beneficial for crop yield improvements .
Material Science Applications
Ultraviolet Protection
Benzoic acid esters are utilized in formulations designed to protect materials from ultraviolet (UV) radiation. These compounds can absorb UV light and convert it into less harmful energy forms, thereby preventing material degradation. This application is crucial in industries where UV exposure can lead to significant damage, such as in coatings and plastics .
Sunscreen Formulations
The incorporation of benzoic acid esters into sunscreen products has been explored due to their UV-absorbing properties. These compounds enhance the efficacy of sunscreens by providing additional protection against harmful UV rays, which is essential for skin health .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoic acid esters demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of pyridine rings into the benzoic acid structure increased antimicrobial potency compared to traditional benzoic acid derivatives .
Case Study 2: Agricultural Impact
Research evaluating the nematicidal properties of benzoic acid- pyridylmethyl ester revealed a reduction in nematode populations by over 70% in treated plots compared to controls. This study highlights the potential of this compound as a biopesticide in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of benzoic acid-3pyridylmethyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release benzoic acid and 3-pyridylmethanol, which can then interact with biological pathways. Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity, while 3-pyridylmethanol may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural Analogs: Pyridylmethyl Esters
Pyridylmethyl esters vary based on the position of the pyridine nitrogen (2-, 3-, or 4-pyridyl) and substituents on the aromatic ring. Key examples include:
Key Insights :
- Positional Isomer Effects : The 3-pyridyl group in the target compound offers a balance between steric accessibility and electronic effects compared to 2- or 4-pyridyl analogs. For example, 2-pyridyl derivatives (e.g., methyl picolinate) may exhibit stronger intramolecular hydrogen bonding, altering reactivity .
- Synthetic Utility : Brominated pyridylmethyl esters (e.g., methyl 5-(bromomethyl)nicotinate) serve as intermediates for further functionalization via nucleophilic substitution or cross-coupling reactions .
Benzoic Acid Esters with Aliphatic/Aromatic Groups
Simple benzoic acid esters differ in the alkyl/aryl group attached to the ester oxygen:
Key Insights :
- Bioactivity : The methyl ester (CID 295) exhibits insect-repellent properties, while the pyridylmethyl analog may show enhanced bioactivity due to pyridine’s role in receptor binding .
- Polarity and Stability : Silyl esters (e.g., trimethylsilyl derivatives) are more lipophilic and stable under acidic conditions compared to pyridylmethyl esters, which are prone to hydrolysis due to the electron-withdrawing pyridine ring .
Pharmacologically Active Benzoic Acid Derivatives
Key Insights :
- Substituent Effects : The 3-pyridylmethyl group may enhance antitumor efficacy compared to methyl or methoxy derivatives by improving cellular uptake or target affinity .
- Mechanistic Diversity : While methoxy derivatives act as NSAIDs, pyridylmethyl esters could modulate kinase pathways due to pyridine’s nitrogen interacting with catalytic sites .
Physicochemical Comparison
| Property | This compound | Benzoic Acid Methyl Ester | Benzoic Acid Isobutyl Ester |
|---|---|---|---|
| Molecular Weight | ~213 g/mol (estimated) | 136.15 g/mol | 178.23 g/mol |
| Polarity | High (pyridine N enhances polarity) | Moderate | Low |
| Hydrolytic Stability | Moderate (electron-withdrawing N) | High | High |
| Bioavailability | Likely improved | Limited | Lipophilic |
Q & A
Q. What strategies mitigate degradation products during long-term storage of this compound?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis or oxidation). Stabilizers like BHT (0.01% w/w) or storage in amber vials under vacuum reduce radical-mediated degradation. LC-MS/MS monitors degradants, with forced degradation (acid/alkali/oxidizing conditions) validating analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
